In-Depth Technical Guide: N,N-dimethyl-3-phenylpropan-1-amine
In-Depth Technical Guide: N,N-dimethyl-3-phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethyl-3-phenylpropan-1-amine is a tertiary amine with potential applications in chemical synthesis and pharmacological research. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via reductive amination, and a summary of its known safety information. While direct experimental data on its biological activity and specific signaling pathways are limited in publicly accessible literature, this guide provides a foundation for future research and development.
Chemical and Physical Properties
N,N-dimethyl-3-phenylpropan-1-amine, with the CAS number 1199-99-1, is a substituted propyl amine. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1] |
| Boiling Point | 99 °C @ 14 Torr | |
| LogP (Octanol/Water) | 2.73 | [2] |
| Topological Polar Surface Area | 3.2 Ų | [1] |
| Rotatable Bond Count | 4 | [1] |
| Heavy Atom Count | 12 | [1] |
Synthesis
A common and efficient method for the synthesis of N,N-dimethyl-3-phenylpropan-1-amine is the reductive amination of 3-phenylpropanal with dimethylamine.
Synthesis Workflow
Caption: Reductive Amination Synthesis Workflow.
Experimental Protocol: Reductive Amination
This protocol is a general procedure adapted for the synthesis of tertiary amines and should be optimized for specific laboratory conditions.[3]
Materials:
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3-phenylpropanal
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Dimethylamine (e.g., 2M solution in THF or other suitable solvent)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Ethyl acetate (for extraction)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a stirred solution of 3-phenylpropanal (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add dimethylamine (2.0-3.0 equivalents).
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Stir the reaction mixture for 15-30 minutes to allow for the formation of the intermediate iminium ion.
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Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
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Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-dimethyl-3-phenylpropan-1-amine.
Spectral Data (Predicted)
¹H NMR (CDCl₃):
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δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
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δ 2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the phenyl group (-CH₂-Ph).
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δ 2.2-2.4 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-CH₂-N).
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δ 2.2 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃)₂).
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δ 1.7-1.9 ppm (quintet, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
¹³C NMR (CDCl₃):
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δ ~142 ppm: Quaternary carbon of the phenyl group.
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δ ~128.5 ppm: CH carbons of the phenyl group.
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δ ~126 ppm: CH carbon of the phenyl group.
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δ ~60 ppm: Methylene carbon adjacent to the nitrogen atom (-CH₂-N).
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δ ~45 ppm: Methyl carbons of the dimethylamino group (-N(CH₃)₂).
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δ ~34 ppm: Methylene carbon adjacent to the phenyl group (-CH₂-Ph).
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δ ~30 ppm: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
IR (neat):
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~3025 cm⁻¹: Aromatic C-H stretch.
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~2940, 2860 cm⁻¹: Aliphatic C-H stretch.
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~2810, 2760 cm⁻¹: C-H stretch characteristic of N-methyl groups.
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~1600, 1495, 1450 cm⁻¹: Aromatic C=C bending vibrations.
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~1150 cm⁻¹: C-N stretch.
Mass Spectrometry (EI):
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M⁺ at m/z 163: Molecular ion peak.
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Fragment at m/z 58: [CH₂=N(CH₃)₂]⁺, a common fragment for N,N-dimethylamines resulting from alpha-cleavage.
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Fragment at m/z 91: [C₇H₇]⁺, tropylium ion, characteristic of a benzyl group.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways associated with N,N-dimethyl-3-phenylpropan-1-amine.
Tertiary amines, as a class, are known to have diverse biological activities due to their ability to interact with various biological targets.[4] They are common structural motifs in many pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.[5] The metabolism of tertiary amines in biological systems is primarily mediated by cytochrome P-450 and flavin-containing monooxygenase (FMO) enzymes, leading to N-oxidation and N-dealkylation products.[6]
General Metabolic Pathway for Tertiary Amines
Caption: General Metabolic Pathways for Tertiary Amines.
Further research is required to determine if N,N-dimethyl-3-phenylpropan-1-amine exhibits any specific pharmacological activity and to elucidate its metabolic fate and potential interactions with biological systems.
Safety and Toxicology
Detailed toxicological data for N,N-dimethyl-3-phenylpropan-1-amine is not available.[1] As a general precaution for a tertiary amine, appropriate safety measures should be taken when handling this compound.
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
N,N-dimethyl-3-phenylpropan-1-amine is a readily synthesizable tertiary amine. This guide provides essential chemical and physical data and a detailed protocol for its preparation. The lack of available information on its biological activity presents an opportunity for further investigation by researchers in pharmacology and drug development. Future studies should focus on characterizing its pharmacological profile, metabolic pathways, and toxicological properties to fully assess its potential as a research tool or a scaffold for new therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N,N-dimethyl-3-phenylpropan-1-amine [stenutz.eu]
- 3. rsc.org [rsc.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 6. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
